molecular formula C18H24ClNO2 B1655396 Homoveratryl beta-phenylethylamine hydrochloride CAS No. 35589-98-1

Homoveratryl beta-phenylethylamine hydrochloride

Cat. No.: B1655396
CAS No.: 35589-98-1
M. Wt: 321.8 g/mol
InChI Key: VSAFYVNEKALJPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-phenylethylamine, a related compound, involves the reduction of benzyl cyanide with hydrogen in liquid ammonia, in the presence of a Raney-Nickel catalyst, at a temperature of 130 °C and a pressure of 13.8 MPa .

Scientific Research Applications

Monoamine Release and Brain Neurochemistry

Homoveratryl beta-phenylethylamine hydrochloride has been explored in the context of its effects on brain neurochemistry, particularly in relation to monoamine neurotransmitters. Studies utilizing in vivo microdialysis in rats have shown that beta-phenylethylamine, closely related to Homoveratryl beta-phenylethylamine, can significantly increase extracellular levels of dopamine in the nucleus accumbens. This increase is dose-related and suggests a potential for influencing dopaminergic signaling pathways (Nakamura, Ishii, & Nakahara, 1998). Further research into the distribution of beta-phenylethylamine across various brain regions highlighted its role in depleting dopamine levels, underscoring the nuanced influence of related compounds on central monoamine neurotransmitter systems (Jackson & Smythe, 1973).

Intracellular Calcium Activity

Research into 1,4-benzoxazine derivatives, which are structurally related to Homoveratryl beta-phenylethylamine, has indicated that certain compounds with a homoveratrylamino moiety exhibit superior potency in modulating intracellular calcium activity. This finding points to the broader potential of this compound in influencing cellular signaling and physiological processes that are calcium-dependent (Bourlot et al., 1998).

Mechanism of Action

Target of Action

Homoveratryl beta-phenylethylamine hydrochloride, a derivative of phenethylamine, primarily targets Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Biochemical Pathways

Phenethylamine, a related compound, has been shown to affect dopamine-related pathways . This suggests that this compound may also influence these pathways, leading to downstream effects on mood and behavior.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is known to be rapidly absorbed and distributed throughout the body, metabolized primarily by monoamine oxidase, and excreted via the kidneys . These properties likely influence the bioavailability and overall effects of this compound.

Result of Action

Related compounds like phenethylamine have been shown to induce psychomotor behaviors and a positive affective state by activating the dopamine d1 receptor in the dorsal striatum . It’s plausible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Homoveratryl beta-phenylethylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dopamine receptors, particularly the dopamine D1 receptor, influencing psychomotor and rewarding behaviors . Additionally, this compound may interact with enzymes such as tyrosine hydroxylase and dopamine transporter proteins, affecting dopamine metabolism and signaling pathways . These interactions are crucial for understanding the compound’s role in modulating neurotransmitter systems and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can increase dopamine concentration and the expression of dopamine-related proteins in the dorsal striatum of mice . This modulation of dopamine signaling pathways can lead to changes in cellular activities, such as increased psychomotor behaviors and altered affective states. Understanding these cellular effects is essential for elucidating the compound’s potential therapeutic and adverse effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine D1 receptors, leading to the activation of downstream signaling pathways that influence psychomotor and rewarding behaviors . Additionally, this compound can inhibit or activate enzymes involved in dopamine metabolism, such as tyrosine hydroxylase and dopamine transporter proteins . These molecular interactions are critical for understanding how the compound exerts its effects at the cellular and organismal levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, chronic administration of beta-phenylethylamine, a related compound, did not affect tyrosine hydroxylase activity or dopamine receptor sensitivity after prolonged treatment

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that acute administration of beta-phenylethylamine can increase psychomotor behaviors and dopamine-related protein expression in rodents . The threshold and toxic effects of this compound at high doses remain to be fully elucidated. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine metabolism. The compound interacts with enzymes such as tyrosine hydroxylase and dopamine transporter proteins, influencing the synthesis, release, and reuptake of dopamine . These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter signaling and cellular activities. Elucidating the metabolic pathways of this compound is essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with dopamine transporter proteins, facilitating its uptake and distribution in dopaminergic neurons . Additionally, this compound may accumulate in specific tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the synaptic vesicles in dopaminergic neurons, influencing neurotransmitter release and signaling . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15;/h3-9,14,19H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFYVNEKALJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956971
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35589-98-1
Record name Benzeneethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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